Defosbarasertib

Catalog No.
S548026
CAS No.
722544-51-6
M.F
C26H30FN7O3
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defosbarasertib

CAS Number

722544-51-6

Product Name

Defosbarasertib

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C26H30FN7O3

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33)

InChI Key

QYZOGCMHVIGURT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD-2811; AZD 2811; AZD2811; AZD-1152HQPA; AZD 1152HQPA; AZD1152HQPA; AZD1152 HQPA; AZD1152-HQPA; AZD1152HQPA.

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

The exact mass of the compound Azd-1152hqpa is 507.23942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Defosbarasertib, widely known as AZD1152-HQPA or AZD2811, is a highly potent, ATP-competitive, and selective inhibitor of Aurora B kinase. As the active, unphosphorylated metabolite of the clinical prodrug Barasertib (AZD1152), it is the essential chemical form required for direct target engagement in vitro. In procurement contexts, Defosbarasertib is prioritized over its prodrug counterpart for cell-free biochemical assays, in vitro cell culture models, and advanced nanoparticle formulation development, where bypassing the need for plasma-mediated phosphatase conversion is critical for reproducible pharmacodynamics and sustained-release kinetics [1].

Substituting Defosbarasertib with its prodrug, Barasertib (AZD1152), in standard in vitro assays leads to profound experimental failure, as the dihydrogen phosphate group of the prodrug prevents direct kinase binding and requires in vivo plasma phosphatases for bioactivation [1]. Furthermore, utilizing older first-generation inhibitors (such as ZM447439) or pan-Aurora inhibitors introduces unacceptable off-target effects on Aurora A. Because Aurora A and B govern distinct mitotic processes—centrosome maturation versus chromosomal passenger complex function, respectively—failing to use a highly selective >3000-fold differentiated compound like Defosbarasertib confounds phenotypic readouts, making it impossible to isolate Aurora B-specific mechanisms [2].

Quantitative Selectivity for Aurora B over Aurora A

Defosbarasertib exhibits an IC50 of 0.37 nM for Aurora B, compared to ~1368 nM for Aurora A, achieving a >3000-fold selectivity window. In contrast, baseline pan-Aurora inhibitors or early-generation compounds like ZM447439 fail to provide this degree of separation, often inhibiting Aurora A at effective doses [1].

Evidence DimensionIn vitro IC50 and selectivity fold-difference
Target Compound DataIC50 = 0.37 nM (Aurora B); >3000-fold selectivity
Comparator Or BaselinePan-Aurora inhibitors / ZM447439 (minimal A/B selectivity)
Quantified Difference>3000-fold selectivity margin for Defosbarasertib vs. overlapping inhibition profiles for comparators
ConditionsCell-free recombinant kinase assays

Procuring this highly selective compound is mandatory for isolating Aurora B-driven cytokinesis and histone H3 phosphorylation without confounding Aurora A-mediated spindle assembly defects.

Direct Target Engagement Without Metabolic Bioactivation

Unlike Barasertib (AZD1152), which is a dihydrogen phosphate prodrug formulated for in vivo plasma conversion, Defosbarasertib (AZD1152-HQPA) directly binds the ATP pocket of Aurora B with a Ki of 0.36 nM. Utilizing the prodrug in cell-free or standard cell culture environments results in negligible target engagement due to the absence of necessary activating phosphatases [1].

Evidence DimensionRequirement for enzymatic prodrug conversion
Target Compound DataDirect ATP-competitive inhibition (Ki = 0.36 nM)
Comparator Or BaselineBarasertib (AZD1152 prodrug) (requires plasma phosphatase conversion)
Quantified DifferenceDefosbarasertib provides immediate, quantifiable in vitro inhibition, whereas the prodrug yields false negatives or highly variable IC50 shifts in vitro
ConditionsIn vitro cell-free kinase assays and cell culture media

Buyers sourcing compounds for high-throughput screening or in vitro mechanistic studies must procure the active HQPA form to ensure accurate dosing and reproducible pharmacodynamics.

Formulation Compatibility for Nanoparticle Encapsulation and Sustained Release

When formulated into polymeric nanoparticles (e.g., Accurins), the active moiety AZD2811 (Defosbarasertib) extends tumor drug retention up to 6 days, compared to only ~24 hours for the free soluble prodrug AZD1152. This encapsulation allows for intermittent dosing (e.g., weekly) while maintaining equivalent tumor growth inhibition and significantly reducing the dose-limiting bone marrow toxicity associated with continuous prodrug infusion [1].

Evidence DimensionTumor drug retention and dosing interval
Target Compound DataAZD2811 nanoparticle formulation (retention up to 6 days)
Comparator Or BaselineFree soluble AZD1152 prodrug (retention ~24 hours)
Quantified Difference6-fold increase in tumor retention time, enabling a shift from continuous infusion to weekly administration
ConditionsIn vivo xenograft models (e.g., colon adenocarcinoma, DLBCL)

For translational formulation development, procuring the active AZD2811 API is critical for creating sustained-release nanomedicines that overcome the pharmacokinetic limitations of the standard prodrug.

In Vitro Mechanistic Mitosis and Cell Cycle Assays

Because Defosbarasertib requires no metabolic activation and possesses >3000-fold selectivity for Aurora B, it is a highly targeted choice for in vitro assays designed to uncouple cytokinesis and histone H3 phosphorylation from Aurora A-mediated centrosome functions [1].

Development of Sustained-Release Nanomedicines

AZD2811 (Defosbarasertib) is a primary active pharmaceutical ingredient (API) for encapsulation into polylactic acid (PLA) or other polymeric nanoparticles. This application directly leverages the compound's hydrophobicity and high potency to achieve extended tumor retention and mitigate the hematological toxicity seen with systemic prodrug administration [2].

Chemosensitization and Combination Screening Panels

For laboratories evaluating synergistic apoptosis with standard chemotherapeutics (e.g., gemcitabine, oxaliplatin), procuring the active HQPA form ensures that the baseline Aurora B inhibition is immediate and consistent, eliminating the pharmacokinetic variability introduced by prodrug conversion rates in cell culture [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

507.23941601 Da

Monoisotopic Mass

507.23941601 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29P8LWS24N

Other CAS

722544-51-6

Wikipedia

Azd-1152hqpa

Dates

Last modified: 08-15-2023
1: Helfrich BA, Kim J, Gao D, Chan DC, Zhang Z, Tan AC, Bunn PA. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Mol Cancer Ther. 2016 Aug 5. pii: molcanther.0298.2016. [Epub ahead of print] PubMed PMID: 27496133.
2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.
3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.
4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.
5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.
6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.
7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.
8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.
9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.
10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.
11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.
12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.
13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.
14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.
15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.
16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.
17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.
18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.
19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.
20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.

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